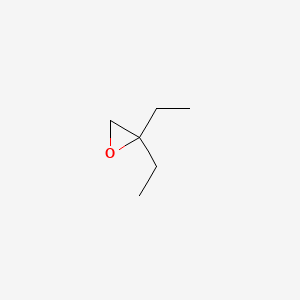
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene
Descripción general
Descripción
“1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene” likely refers to a fluorinated benzene derivative. Fluorinated benzenes are aromatic compounds where one or more hydrogen atoms attached to the benzene ring are replaced by fluorine atoms . They are used in a variety of applications due to their unique physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for “1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene” were not found, chloromethylation is a common method used to introduce a chloromethyl group to aromatic compounds . This process often involves the use of formaldehyde or paraformaldehyde, a halogen acid, and a catalyst .Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene” would likely consist of a benzene ring with five fluorine atoms and one chloromethyl group attached. The exact structure and properties would depend on the specific positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactions of “1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene” would depend on the specific conditions and reactants present. As a halogenated aromatic compound, it could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene” would depend on its specific molecular structure. In general, fluorinated benzenes tend to have high thermal and chemical stability, low reactivity, and unique electronic properties .Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
Researchers have explored the synthesis of new derivatives from chloro- and nitrobenzene compounds, including those related to 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene were prepared, highlighting the activation of the halogen substituent towards nucleophilic attack due to the introduction of fluorine-containing, electron-withdrawing substituents. This process enabled the introduction of various N- and S-containing groups into the benzene ring, demonstrating the compound's utility in synthetic chemistry (Sipyagin et al., 2004).
Photophysical Properties and Polymer Chemistry
Another area of application is in the development of materials with specific photophysical properties. For example, the synthesis and study of tetra- and pentaalkynylfluorobenzenes, prepared via Sonogashira reactions of novel iodofluorobenzenes, demonstrate the potential of fluorinated compounds in creating fluorescent materials (Sharif et al., 2013). Additionally, the 2,3,4,5,6-pentafluorobenzyl group has been utilized in polymer chemistry for its high susceptibility to para-fluoro substitution with thiols, showcasing the versatility of such compounds in postpolymerization modifications (Noy et al., 2019).
High-Pressure NMR Studies
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene and similar compounds have also been used in high-pressure NMR studies to investigate the solvation structure in supercritical carbon dioxide. Such studies provide insights into the molecular interactions and structures under varying conditions, contributing to our understanding of solvent effects on chemical processes (Kanakubo et al., 2002).
Electrosynthetic Routes
The compound has been implicated in electrosynthetic routes to create novel organic molecules. For example, reactions of polyfluorobenzenethiols with polyhalomethanes in an alkaline medium showcased the synthesis of dihalomethyl polyfluoroaryl sulfides and tris(arylsulfanyl)methanes, indicating its role in innovative synthetic methodologies (Bredikhin et al., 2015).
Direcciones Futuras
The future directions for research and applications of “1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene” would depend on its specific properties and potential uses. Fluorinated benzenes are of interest in various fields, including materials science, pharmaceuticals, and agrochemicals, due to their unique properties .
Propiedades
IUPAC Name |
1-(chloromethyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNVRXFZTPRLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215646 | |
| Record name | (Chloromethyl)pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene | |
CAS RN |
653-35-0 | |
| Record name | 2,3,4,5,6-Pentafluorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)pentafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)PENTAFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3AMF5UR8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



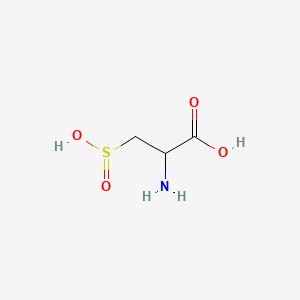

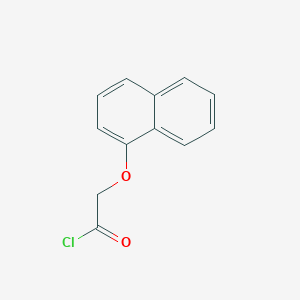

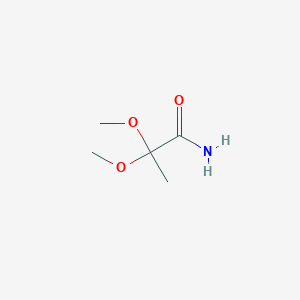



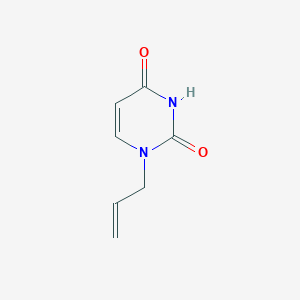

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)
